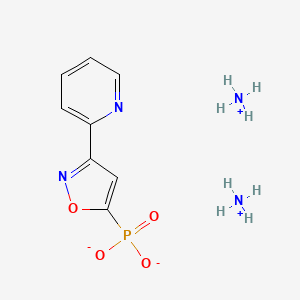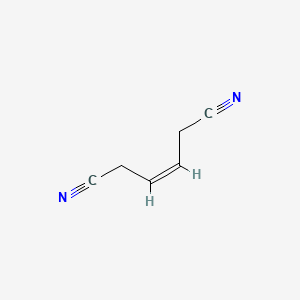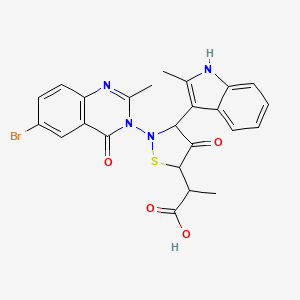
Phosphonic acid, (3-(2-pyridinyl)-5-isoxazolyl)-, diammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, (3-(2-pyridinyl)-5-isoxazolyl)-, diammonium salt is a compound that features a phosphonic acid group attached to a pyridinyl and isoxazolyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (3-(2-pyridinyl)-5-isoxazolyl)-, diammonium salt typically involves the reaction of 3-(2-pyridinyl)-5-isoxazole with phosphonic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and recrystallization to obtain the final product in a pure form .
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, (3-(2-pyridinyl)-5-isoxazolyl)-, diammonium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced phosphonic acid derivatives .
Aplicaciones Científicas De Investigación
Phosphonic acid, (3-(2-pyridinyl)-5-isoxazolyl)-, diammonium salt has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of phosphonic acid, (3-(2-pyridinyl)-5-isoxazolyl)-, diammonium salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Phosphonic acid, [[3-(2-pyridinyl)phenyl]methyl]-, diethyl ester
- [3-(2-Pyridinyl)-1,2-oxazol-5-yl]phosphonic acid
- 2-pyridinyl]-ethylidene]-bis(phosphonic acid)
Uniqueness
Phosphonic acid, (3-(2-pyridinyl)-5-isoxazolyl)-, diammonium salt is unique due to its specific combination of pyridinyl and isoxazolyl moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
125674-66-0 |
|---|---|
Fórmula molecular |
C8H13N4O4P |
Peso molecular |
260.19 g/mol |
Nombre IUPAC |
diazanium;dioxido-oxo-(3-pyridin-2-yl-1,2-oxazol-5-yl)-λ5-phosphane |
InChI |
InChI=1S/C8H7N2O4P.2H3N/c11-15(12,13)8-5-7(10-14-8)6-3-1-2-4-9-6;;/h1-5H,(H2,11,12,13);2*1H3 |
Clave InChI |
UXEDGEOLKNAMSU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=NOC(=C2)P(=O)([O-])[O-].[NH4+].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Allyl-2-[3-[3-allylbenzothiazol-2(3H)-ylidene]prop-1-enyl]benzothiazolium bromide](/img/structure/B12705964.png)












